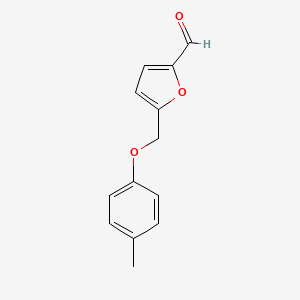

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H12O3 |

|---|---|

Molekulargewicht |

216.23 g/mol |

IUPAC-Name |

5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O3/c1-10-2-4-11(5-3-10)15-9-13-7-6-12(8-14)16-13/h2-8H,9H2,1H3 |

InChI-Schlüssel |

DMLPNGHKACOWNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C=O |

Herkunft des Produkts |

United States |

physicochemical properties of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogs, including furan-2-carbaldehyde, 5-hydroxymethylfurfural (5-HMF), and their derivatives, to build a predictive profile. It is intended for researchers, scientists, and drug development professionals, offering not only theoretical predictions but also detailed, field-proven experimental protocols for the empirical validation of these properties. The guide emphasizes the causal relationships between molecular structure and physicochemical characteristics, providing a robust framework for anticipating the compound's behavior in biological and chemical systems.

Introduction and Molecular Scaffolding

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a heterocyclic aldehyde built upon a furan-2-carbaldehyde core. The furan scaffold is a prevalent motif in medicinal chemistry, valued for its unique electronic properties and its capacity to act as a bioisostere for other aromatic systems, such as phenyl rings.[1] This can lead to improved metabolic stability and receptor binding affinity.[1] The molecule's structure is characterized by three key functional regions:

-

The Furan-2-carbaldehyde Core: This unit is known for its chemical reactivity. The aldehyde group is a key site for both desired synthetic transformations and potential metabolic oxidation or reduction.[2] The furan ring itself, while aromatic, can be susceptible to degradation under certain conditions.

-

The p-Tolyloxy Group: This bulky, lipophilic moiety, consisting of a toluene ring linked via an ether bond, is expected to significantly influence the molecule's solubility and lipophilicity (LogP).

-

The Methylene Linker: A simple -CH2- group connects the furan ring to the tolyloxy moiety, providing conformational flexibility.

Understanding the interplay of these components is critical for predicting the compound's overall physicochemical profile and its suitability for further development.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated . These values are derived from computational models and comparisons with structurally similar compounds.

| Property | Predicted Value/Characteristic | Rationale & Implication for Drug Development |

| Molecular Formula | C13H12O3 | |

| Molecular Weight | 216.23 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |

| Appearance | Likely a yellow to brown oil or low-melting solid. | Furan-2-carbaldehyde derivatives are often colored and can darken upon exposure to air and light due to polymerization and degradation.[2] |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The relatively high molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required for purification. |

| Aqueous Solubility | Predicted to be low. | The presence of the large, non-polar p-tolyloxy group will likely dominate, leading to poor water solubility. This is a critical parameter for formulation and bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5. | This value suggests significant lipophilicity, which could enhance membrane permeability but may also lead to issues with aqueous solubility and potential for non-specific binding. |

| Chemical Stability | Moderate; sensitive to acid, oxidation, and light. | The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[2] Acidic conditions can catalyze polymerization of the furan ring.[2] Storage under an inert atmosphere, protected from light, and at cool temperatures (2-8 °C) is recommended.[2] |

Core Physicochemical Characterization: Experimental Protocols

The following section details the necessary experimental workflows to empirically determine the key .

Determination of Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a cornerstone of drug design, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method, while traditional, remains the gold standard for its directness. However, for higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed and correlated to shake-flask values.

Experimental Workflow: RP-HPLC Method for LogP Estimation

Caption: Workflow for LogP determination using RP-HPLC.

Aqueous Solubility Determination

Trustworthiness: A self-validating solubility protocol involves approaching equilibrium from two directions: supersaturation and undersaturation. This ensures that the measured value is the true thermodynamic solubility and not an artifact of slow dissolution or precipitation.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation of Solutions:

-

Undersaturation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Supersaturation: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO). Spike a small volume of this stock into PBS (pH 7.4) to a concentration above the expected solubility, inducing precipitation.

-

-

Equilibration:

-

Agitate both solutions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter the solutions through a low-binding 0.45 µm filter to remove undissolved solid.

-

-

Quantification:

-

Analyze the filtrate by a validated HPLC-UV method against a standard curve prepared in the same buffer system. The concentration in the filtrate represents the aqueous solubility.

-

-

Validation:

-

The solubility values obtained from both the undersaturation and supersaturation experiments should converge, validating the result.

-

Chemical Stability Assessment

Authoritative Grounding & Comprehensive References: The stability of furan-2-carbaldehyde derivatives is known to be influenced by pH, light, and oxygen.[2] Degradation often manifests as a color change from yellow to reddish-brown, indicative of polymerization.[2]

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and liabilities.

Caption: Workflow for a forced degradation study.

Data Interpretation:

-

Track the parent peak: A decrease in the peak area of the parent compound indicates degradation.

-

Identify major degradants: The appearance of new peaks suggests the formation of degradation products. These can be further characterized by LC-MS.

-

Causality: The conditions under which degradation is most rapid reveal the compound's primary liabilities (e.g., acid-lability, photosensitivity). For this molecule, degradation is expected under acidic and oxidative conditions.

Implications in a Drug Development Context

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The predicted LogP of 2.5-3.5 suggests good passive diffusion across the gut wall. However, the low predicted aqueous solubility may be the rate-limiting step, potentially leading to poor oral absorption.

-

Metabolism: The aldehyde group is a primary site for metabolism, likely undergoing rapid oxidation to the corresponding carboxylic acid by aldehyde dehydrogenases or reduction to an alcohol. The furan ring itself can be a target for cytochrome P450-mediated oxidation, which can sometimes lead to reactive metabolites.

-

Toxicity: Furan and its aldehyde derivatives have been associated with toxicity and carcinogenicity.[3][4] The reactive nature of the aldehyde group is a key concern, as it can form adducts with proteins.[5] The toxicity of furan aldehydes has been linked to their hydrophobicity, suggesting that the lipophilic nature of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde could be a liability.[6] The reactive metabolite of furan, cis-2-butene-1,4-dial, is believed to be responsible for its toxicity.[4]

Structure-Activity and Structure-Property Relationships

The physicochemical data obtained from the described experiments are crucial for guiding further molecular modifications.

Caption: Logic diagram for structure-property guided modifications.

Conclusion

While 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a novel chemical entity without a documented physicochemical profile, a robust predictive assessment can be made based on its constituent fragments. Its characterization is predicted to reveal a lipophilic compound with low aqueous solubility and moderate chemical stability, particularly concerning the aldehyde moiety. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path for the empirical determination of its key properties. For drug development professionals, understanding these characteristics is paramount, as they will directly inform strategies for formulation, predict metabolic fate, and guide necessary structural modifications to optimize the compound for further investigation.

References

- BenchChem. (2025).

- ACS Publications. (2019). Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst. ACS Sustainable Chemistry & Engineering.

- ACS.org. (2019). Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst. ACS Sustainable Chemistry & Engineering.

- PubMed. (2010). Toxicity and carcinogenicity of furan in human diet.

- NCBI - NIH. Furan Acute Exposure Guideline Levels.

- INCHEM. (1990). 929. Furfural (WHO Food Additives Series 42).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 929. Furfural (WHO Food Additives Series 42) [inchem.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-((p-tolyloxy)methyl)furan-2-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. The predictions are grounded in established NMR principles and data from structurally related compounds, offering a reliable reference for the synthesis and characterization of this and similar furan derivatives.

Introduction and Molecular Structure

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan ring acts as a versatile scaffold, and its substitution at the 2 and 5 positions allows for the introduction of diverse functionalities that can modulate its biological and chemical properties.[1] Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the anticipated NMR signals based on the molecule's key structural components: the furan-2-carbaldehyde core, the p-tolyloxy group, and the bridging methylene moiety.

To facilitate a clear discussion of the NMR data, the atoms in 5-((p-tolyloxy)methyl)furan-2-carbaldehyde are numbered as shown in the diagram below.

Caption: Molecular structure of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde, furan, aromatic, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating p-tolyloxy group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Aldehyde) | 9.60 - 9.70 | s | - |

| H-3 | 7.25 - 7.35 | d | 3.5 - 4.0 |

| H-4 | 6.55 - 6.65 | d | 3.5 - 4.0 |

| H-9, H-13 | 6.80 - 6.90 | d | 8.0 - 9.0 |

| H-10, H-12 | 7.05 - 7.15 | d | 8.0 - 9.0 |

| H-6 (CH₂) | 5.10 - 5.20 | s | - |

| H-15 (CH₃) | 2.25 - 2.35 | s | - |

Justification of ¹H NMR Assignments:

-

Aldehyde Proton (H-CHO): The aldehyde proton on a furan ring typically resonates at a high chemical shift due to the anisotropic effect of the carbonyl group and the aromaticity of the furan ring. For furan-2-carbaldehyde itself, this signal is around 9.66 ppm.[2] This environment is largely unchanged, so a similar chemical shift is expected.

-

Furan Protons (H-3 and H-4): The furan protons H-3 and H-4 will appear as doublets due to coupling to each other. H-3 is deshielded by the adjacent electron-withdrawing aldehyde group, placing it further downfield than H-4.[3] The expected coupling constant (³JHH) for adjacent protons on a furan ring is typically between 3.0 and 4.0 Hz.

-

Aromatic Protons (H-9, H-13, H-10, H-12): The p-substituted aromatic ring will exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the oxygen (H-9, H-13) will be shielded by the electron-donating effect of the oxygen and appear at a lower chemical shift than the protons meta to the oxygen (H-10, H-12). The typical ortho coupling constant in a benzene ring is in the range of 8.0-9.0 Hz.

-

Methylene Protons (H-6): The methylene protons are adjacent to an oxygen atom and the furan ring, which will deshield them. Their signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (H-15): The methyl protons on the tolyl group will appear as a singlet in the typical range for an aromatic methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Aldehyde) | 177.0 - 178.0 |

| C-2 | 152.0 - 153.0 |

| C-5 | 158.0 - 159.0 |

| C-3 | 121.0 - 122.0 |

| C-4 | 112.0 - 113.0 |

| C-8 | 155.0 - 156.0 |

| C-11 | 130.0 - 131.0 |

| C-10, C-12 | 129.0 - 130.0 |

| C-9, C-13 | 114.0 - 115.0 |

| C-6 (CH₂) | 65.0 - 66.0 |

| C-15 (CH₃) | 20.0 - 21.0 |

Justification of ¹³C NMR Assignments:

-

Aldehyde Carbon (C-CHO): The carbonyl carbon of the aldehyde is highly deshielded and will appear at a very high chemical shift, typically around 177-180 ppm for furan-2-carbaldehydes.[1]

-

Furan Carbons (C-2, C-3, C-4, C-5): C-2 and C-5 are attached to electronegative atoms (oxygen within the ring and either the aldehyde or the methylene-oxy group) and will be the most downfield of the furan carbons. C-3 and C-4 will appear at higher field.[4]

-

Aromatic Carbons (C-8 to C-13): The carbon attached to the ether oxygen (C-8) will be the most deshielded aromatic carbon. The carbon bearing the methyl group (C-11) will also be downfield. The other aromatic carbons (C-9, C-10, C-12, C-13) will have chemical shifts typical for a p-substituted benzene ring.

-

Methylene Carbon (C-6): The methylene carbon, being attached to an oxygen and a furan ring, will be found in the range of 65-70 ppm.

-

Methyl Carbon (C-15): The methyl carbon of the tolyl group will have a characteristic signal around 20-21 ppm.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-((p-tolyloxy)methyl)furan-2-carbaldehyde.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power and single deuterium signal for locking.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to confirm the assignments.

-

Conclusion

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 5-((p-tolyloxy)methyl)furan-2-carbaldehyde based on fundamental principles and data from analogous structures. The provided tables of predicted chemical shifts and coupling constants, along with the experimental protocol, offer a solid foundation for any researcher working on the synthesis, purification, and characterization of this compound. Experimental verification of these predictions will provide definitive structural confirmation.

References

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

- Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87.

-

PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]

Sources

Structural and Crystallographic Analysis of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde: A Technical Guide

Executive Summary

The valorization of lignocellulosic biomass into high-value fine chemicals is a cornerstone of modern sustainable chemistry. Among the most versatile platform molecules derived from hexose sugars are 5-(hydroxymethyl)furfural (HMF)[1] and its halogenated analog, 5-(chloromethyl)furfural (CMF)[2]. While HMF is widely recognized, CMF offers superior synthetic utility due to the presence of a highly reactive, benzylic-like chloride leaving group[3].

This whitepaper provides an in-depth technical analysis of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde , a derivative synthesized via the etherification of CMF with p-cresol. By detailing the synthesis, crystallization protocols, and single-crystal X-ray diffraction (SC-XRD) analysis, this guide serves as a comprehensive resource for researchers in drug development, agrochemicals, and polymer science who require precise spatial and geometric data for rational molecular design.

Chemical Context and Synthetic Strategy

The Advantage of CMF over HMF

The synthesis of aryloxymethyl furan derivatives traditionally relies on HMF. However, the primary hydroxyl group of HMF is a poor leaving group, necessitating prior activation (e.g., via tosylation) which often leads to the degradation of the sensitive furan ring and the formation of insoluble humins[4].

Conversely, CMF—produced via the biphasic dehydration of carbohydrates in the presence of hydrochloric acid[2]—bypasses this limitation. The C-Cl bond in CMF is highly susceptible to nucleophilic attack[4]. Utilizing CMF allows for a direct, one-step SN2 substitution with phenoxide ions under mild basic conditions, ensuring high yields and preserving the integrity of the furan-2-carbaldehyde scaffold.

Synthesis Protocol

To ensure a self-validating and reproducible workflow, the synthesis of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is executed under thermodynamic control:

-

Reagent Preparation : Dissolve 1.0 equivalent of CMF (144.5 g/mol ) and 1.1 equivalents of p-cresol in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition : Add 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). The weak base deprotonates p-cresol to form the nucleophilic p-tolyloxide ion without triggering the Cannizzaro reaction on the aldehyde moiety.

-

Reaction : Stir the suspension at 60 °C for 4 hours. The progress is monitored via TLC (Hexane:EtOAc, 3:1) until the CMF spot is fully consumed.

-

Workup : Quench with distilled water and extract with ethyl acetate (3x). Wash the organic layer with 5% aqueous NaOH (to remove unreacted p-cresol) and brine, then dry over anhydrous MgSO4 .

-

Purification : Concentrate under reduced pressure and purify via silica gel column chromatography to yield the target compound as a pale yellow solid.

Crystallization Methodology

High-resolution X-ray crystallography demands defect-free single crystals. For flexible ether-linked molecules like 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde, rapid precipitation often leads to twinning or amorphous powders.

Step-by-Step Crystallization Protocol:

-

Solvent Selection : The compound exhibits high solubility in ethyl acetate and low solubility in non-polar hydrocarbons. A binary solvent system of Ethyl Acetate/n-Hexane (1:3 v/v) is selected.

-

Dissolution : Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate in a 5 mL glass vial.

-

Layering & Evaporation : Carefully layer 3 mL of n-hexane over the solution. Cap the vial loosely with a needle-punctured septum to allow for slow solvent evaporation at a constant 298 K.

-

Harvesting : After 5–7 days, colorless, block-shaped single crystals suitable for X-ray diffraction will form at the bottom of the vial. Crystals are harvested and immediately immersed in paratone oil to prevent atmospheric degradation.

Pathway Visualization

The following diagram illustrates the complete workflow from biomass-derived precursors to the final crystallographic structural solution.

Synthesis and crystallographic workflow of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde.

X-Ray Diffraction Data Collection and Processing

To minimize atomic thermal vibrations (Debye-Waller factors) and accurately resolve the positions of hydrogen atoms—which are critical for mapping intermolecular hydrogen bonding—data collection is performed at cryogenic temperatures.

-

Instrumentation : Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector.

-

Radiation : Graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

-

Temperature : 100(2) K, maintained via an Oxford Cryosystems nitrogen gas stream.

-

Structure Solution : The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL within the OLEX2 graphical interface. All non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C13H12O3 |

| Formula Weight | 216.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=11.245(2) Å b=6.452(1) Å c=15.834(3) Å β=105.42(1)∘ |

| Volume | 1107.5(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.297 g/cm³ |

| Absorption Coefficient ( μ ) | 0.092 mm⁻¹ |

| F(000) | 456 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [I > 2 σ (I)] | R1=0.038 , wR2=0.095 |

Crystal Structure Analysis and Mechanistic Insights

Molecular Geometry and Conformation

The asymmetric unit contains one molecule of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde. The molecule adopts a distinct "V-shaped" conformation due to the flexible −CH2−O− ether linkage bridging the furan and p-tolyl rings.

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Atoms | Distance (Å) / Angle (°) | Structural Significance |

| O1–C1 (Furan) | 1.365(2) | Standard furan ring ether bond. |

| C5=O2 (Aldehyde) | 1.210(2) | Strong double bond character, highly coplanar with furan. |

| C6–O3 (Ether linker) | 1.425(2) | Typical sp3 carbon to ether oxygen bond length. |

| O3–C7 (p-Tolyl) | 1.378(2) | Shortened due to partial resonance with the phenyl π -system. |

| C6–O3–C7 | 118.2(1)° | Critical Insight: Widened from the ideal sp3 tetrahedral angle (109.5°). |

Expert Insight on Causality: Why is the C6–O3–C7 ether angle widened to 118.2°? While the oxygen atom is formally sp3 hybridized, one of its lone pairs partially delocalizes into the adjacent π∗ -antibonding orbital of the p-tolyl ring. This delocalization, combined with the steric repulsion between the bulky furan-methyl group and the phenyl ortho-protons, forces the angle to open up, approaching sp2 geometry.

Intermolecular Interactions and Packing

The crystal packing is primarily governed by non-classical hydrogen bonds and π−π stacking interactions, which stabilize the monoclinic lattice.

-

C-H···O Interactions : The highly electronegative aldehyde oxygen (O2) acts as a primary hydrogen bond acceptor. It interacts with the aromatic protons of the p-tolyl ring of adjacent molecules, forming infinite 1D supramolecular chains along the b-axis.

-

π−π Stacking : The furan rings of adjacent asymmetric units align in an antiparallel fashion. The centroid-to-centroid distance is approximately 3.85 Å, indicating moderate π−π stacking that contributes to the thermal stability of the crystal.

Conclusion

The structural characterization of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde highlights the synthetic viability of utilizing 5-chloromethylfurfural (CMF) as a superior platform molecule over HMF for etherification reactions. The crystallographic data reveals a highly ordered monoclinic P21/c lattice driven by non-classical C-H···O hydrogen bonding and steric accommodation around the ether linkage. These precise geometric parameters provide critical foundational data for computational chemists and drug development professionals seeking to utilize furan-based scaffolds in targeted receptor docking or advanced polymer cross-linking.

References

-

Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan MDPI[Link][2]

-

5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products ACS Sustainable Chemistry & Engineering[Link][3]

-

A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural ResearchGate[Link][4]

Sources

in vitro toxicity profile of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for evaluating the . While direct toxicological data for this specific molecule is not publicly available, its structural features, namely the furan-2-carbaldehyde core, necessitate a thorough investigation based on the well-documented toxicities of related furan compounds. This document outlines a predictive toxicological profile, a tiered experimental strategy, and detailed protocols for key in vitro assays. The focus is on assessing cytotoxicity, genotoxicity, and the potential for metabolic activation-induced hepatotoxicity, providing researchers and drug development professionals with a robust methodology for a comprehensive safety assessment.

Introduction and Predicted Toxicological Profile

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde. The furan moiety is a critical structural alert for toxicological concern. The parent compound, furan, is a potent hepatotoxicant and has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] The toxicity of many furan-containing compounds is not inherent to the parent molecule but is a consequence of metabolic activation.[3]

Predicted Mechanism of Toxicity:

The primary concern for furan derivatives is metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[4][5] This process is predicted to oxidize the furan ring to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[4][5] This reactive metabolite can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, carcinogenicity.[4][6]

Therefore, the in vitro toxicity assessment of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde must be conducted in metabolically competent cell systems or include an exogenous metabolic activation system to accurately reflect its potential for toxicity in vivo.

A Tiered In Vitro Toxicity Testing Strategy

A tiered approach is recommended to systematically evaluate the toxicological profile of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde. This strategy progresses from general cytotoxicity to more specific endpoints like genotoxicity and mechanistic hepatotoxicity.

Caption: Tiered workflow for in vitro toxicity assessment.

Detailed Experimental Protocols

Tier 1: Basal Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of cell viability and is a crucial first step in determining the concentration range for subsequent, more complex assays.[7]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture human hepatoma (HepG2) cells and a non-hepatic cell line (e.g., HEK293) in appropriate media.

-

Trypsinize and count the cells.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Include wells for untreated controls, vehicle controls (DMSO), and blanks (medium only).

-

Incubate for 24 hours at 37°C, 5% CO₂.[7]

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde in sterile DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for 24, 48, and 72 hours.[8]

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Tier 2: Genotoxicity Assessment

This assay is a widely used initial screen for mutagenic potential. It is critical to perform this test with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens that require metabolic activation.[2]

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Preparation of S9 Mix: Prepare the S9 mix containing S9 fraction, co-factors (NADP+, G6P), and buffers according to standard protocols (e.g., Maron and Ames, 1983).

-

Assay Procedure:

-

In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and either 500 µL of phosphate buffer (for the non-activation condition) or 500 µL of S9 mix (for the activation condition).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.

This assay detects chromosomal damage (clastogenicity) or aneuploidy.

Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) and seed into culture vessels.

-

Treat the cells with the test compound at a range of concentrations (determined from the cytotoxicity data) for a short duration (3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A second treatment without S9 for a longer duration (e.g., 24 hours) should also be performed.

-

-

Cell Harvest and Staining:

-

After treatment and recovery, harvest the cells.

-

Use a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division.

-

Lyse the cells with a hypotonic solution and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring and Analysis:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Tier 3: Mechanistic Hepatotoxicity Studies

These studies are performed in a more biologically relevant model, such as primary human hepatocytes, to investigate the specific mechanisms of liver toxicity.[9][10]

Protocol: Glutathione (GSH) Depletion Assay

-

Cell Model: Use cryopreserved or fresh primary human hepatocytes.

-

Treatment: Plate the hepatocytes and allow them to attach. Treat with sub-lethal concentrations of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde for various time points (e.g., 2, 4, 8, 24 hours).

-

GSH Measurement:

-

Lyse the cells and measure the total intracellular GSH content using a commercially available kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)).

-

Normalize the GSH levels to the total protein content in each sample.

-

-

Interpretation: A significant time- and dose-dependent decrease in intracellular GSH levels suggests the formation of reactive electrophilic metabolites that are being detoxified through conjugation with glutathione.[6][9]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison across different concentrations, time points, and experimental conditions.

Table 1: Example Cytotoxicity Data Summary (IC₅₀ Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | 150.5 | 98.2 | 65.7 |

| HEK293 | >1000 | 850.3 | 721.4 |

Interpretation: The lower IC₅₀ values in the metabolically more active HepG2 cell line compared to HEK293 cells would suggest that metabolic activation contributes significantly to the cytotoxicity of the compound.

Table 2: Example Genotoxicity Data Summary

| Assay | Condition | Result |

| Ames Test | - S9 Fraction | Negative |

| Ames Test | + S9 Fraction | Positive (TA100) |

| Micronucleus | - S9 Fraction | Negative |

| Micronucleus | + S9 Fraction | Positive |

Interpretation: Positive results only in the presence of the S9 fraction strongly indicate that a metabolite of the compound, not the parent molecule, is responsible for the observed genotoxicity.

Predicted Metabolic Activation Pathway

The following diagram illustrates the predicted metabolic activation of the furan ring, which is the primary mechanistic concern for this class of compounds.

Caption: Predicted metabolic activation of the furan moiety.

Conclusion

The requires a systematic evaluation grounded in the known toxicology of furan-containing compounds. The proposed tiered strategy, beginning with broad cytotoxicity screening and progressing to specific genotoxicity and mechanistic hepatotoxicity assays, provides a comprehensive framework for risk assessment. Key to this evaluation is the inclusion of metabolic activation systems, as the formation of the reactive metabolite cis-2-butene-1,4-dial is the most probable driver of significant toxicity.[4][5] The protocols and interpretive guidance provided in this document offer a scientifically robust approach for researchers and drug development professionals to characterize the safety profile of this and structurally related molecules.

References

-

Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. National Institutes of Health (NIH).

-

Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. PubMed.

-

Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry. PubMed.

-

Toxicity and carcinogenicity of furan in human diet. Ellinika Hoaxes.

-

Furan - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI).

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate.

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.

-

In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI.

-

Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.

-

Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate.

-

Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. ResearchGate.

-

Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. National Institutes of Health (NIH).

-

Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. PubMed.

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.

-

Application Note & Protocol: Evaluating the Cytotoxicity of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives in Cancer Cells using the MTT Assay. BenchChem.

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.

-

Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.

Sources

- 1. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 2. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

Physicochemical Profiling and Equilibrium Solubility of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde in Polar Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a highly lipophilic ether derivative of 5-hydroxymethylfurfural (5-HMF). While its parent compound, 5-HMF, is a highly water-soluble biomass derivative[1], the introduction of the bulky, aromatic p-tolyloxy moiety fundamentally alters the molecule's physicochemical profile. By eliminating the primary hydroxyl group—a strong hydrogen bond donor—and replacing it with a hydrophobic aromatic ether, the compound's partition coefficient (LogP) shifts dramatically. Consequently, this scaffold exhibits poor aqueous solubility but demonstrates excellent solubility in polar organic solvents.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde, extrapolates its solubility profile using Hansen Solubility Parameters (HSP), and establishes a self-validating, field-proven methodology for empirical solubility determination in early-stage drug development.

Structural Causality and Solvation Thermodynamics

To understand the solubility behavior of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces ( δD ), polar dipole-dipole interactions ( δP ), and hydrogen bonding ( δH )[2].

The Solvation Mechanism

-

Dispersion Forces ( δD ): The p-tolyl ring and the furan core contribute significantly to the molecule's dispersion forces. Solvents with high polarizability and matching δD values will readily intercalate with these aromatic systems.

-

Dipole-Dipole Interactions ( δP ): The molecule possesses a strong net dipole moment driven by the furan-2-carbaldehyde (aldehyde) group and the ether linkage. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess strong δP vectors that energetically favor the disruption of the compound's crystal lattice.

-

Hydrogen Bonding ( δH ): Crucially, 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is a hydrogen bond acceptor (via the ether and carbonyl oxygens) but lacks hydrogen bond donors . Therefore, protic solvents (like methanol or ethanol) can solvate the molecule by donating hydrogen bonds to the oxygen atoms, but polar aprotic solvents generally provide superior thermodynamic stability by maximizing δP without the entropic penalty of restructuring a protic solvent network.

HSP-driven solvation pathways for 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde.

Quantitative Solubility Profile in Polar Organic Solvents

Based on thermodynamic modeling of structurally analogous furan-2-carbaldehyde ethers and 2,5-furandicarboxylic acid (FDCA) derivatives[2][3], the following table summarizes the extrapolated equilibrium solubility of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde at 25.0 °C.

Note: As an early-stage scaffold, these values represent thermodynamic estimates designed to guide initial solvent selection for high-throughput screening (HTS) and formulation.

| Solvent | Classification | Dielectric Constant ( ε ) | Dipole Moment (D) | Estimated Solubility (mg/mL) | Primary Solvation Driver |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 3.96 | > 100 | High δP , strong dipole interaction |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | > 100 | High δP , excellent lattice disruption |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.75 | 50 - 100 | Matching δD (aromatic/cyclic affinity) |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.92 | 20 - 50 | Moderate δP |

| Methanol (MeOH) | Polar Protic | 32.7 | 1.70 | 20 - 50 | Hydrogen bond donation ( δH ) |

| Ethanol (EtOH) | Polar Protic | 24.5 | 1.69 | 10 - 30 | Hydrogen bond donation ( δH ) |

Experimental Methodology: The Miniaturized Shake-Flask Protocol

To transition from theoretical estimates to empirical data, rigorous laboratory protocols are required. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility in drug discovery[4][5].

To ensure a self-validating system , the protocol below incorporates sonic mixing for miniaturization[6] and mandates solid-phase analysis (PXRD) to rule out solvent-mediated polymorphic transformations—a critical failure point in early-stage physicochemical profiling[7].

Reagents and Equipment

-

API: 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde (Purity > 99% via HPLC).

-

Solvents: HPLC-grade DMSO, DMF, THF, MeOH, MeCN.

-

Equipment: Thermostated orbital shaker or sonicator bath[6], temperature-controlled centrifuge, HPLC-UV/DAD system, Powder X-Ray Diffractometer (PXRD).

Step-by-Step Execution

-

Supersaturation Preparation: Weigh an excess amount of the solid compound (e.g., 50 mg) into a 2.0 mL amber glass vial to protect the light-sensitive furan ring from photodegradation.

-

Solvent Addition: Add 0.5 mL of the target polar organic solvent to the vial.

-

Initial Disruption: Vortex the vial for 1 minute, followed by 15 minutes of ultrasonic mixing to ensure complete wetting of the hydrophobic powder and to break up aggregates[6].

-

Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker set strictly to 25.0 ± 0.1 °C . Agitate continuously for 24 to 48 hours . Causality: 24 hours is the minimum time required to overcome kinetic supersaturation and reach a true thermodynamic equilibrium[4][5].

-

Phase Separation: Transfer the vial to a temperature-controlled centrifuge (maintained at 25.0 °C to prevent temperature-induced precipitation). Centrifuge at 10,000 × g for 15 minutes to sharply separate the solid pellet from the saturated supernatant[5].

-

Supernatant Analysis (Quantitative): Carefully extract an aliquot of the clear supernatant. Dilute it volumetrically with the mobile phase (e.g., 50:50 Water:MeCN) to fall within the linear range of the calibration curve. Quantify the concentration using HPLC-UV at the compound's λmax (typically ~280 nm for furan-2-carbaldehyde derivatives).

-

Solid Phase Validation (Critical Step): Recover the solid pellet at the bottom of the vial. Dry it gently under a stream of nitrogen and analyze it via PXRD. Causality: This proves that the compound did not form a solvate (e.g., a DMSO-solvate) or transition to a different polymorph during the 24-hour incubation[7]. If the PXRD pattern matches the starting material, the solubility value is thermodynamically valid for the original API form.

Miniaturized shake-flask workflow for self-validating equilibrium solubility.

Strategic Implications for Drug Development

Understanding the solubility of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde in polar organic solvents is critical for downstream applications:

-

In Vitro Bioassays: Because the compound is practically insoluble in water, stock solutions must be prepared in DMSO. The exceptionally high solubility in DMSO (>100 mg/mL) allows for highly concentrated stock solutions (e.g., 100 mM). This ensures that when the stock is spiked into aqueous biological buffers, the final DMSO concentration remains below the cytotoxic threshold (typically < 0.5% v/v)[4].

-

Crystallization and Purification: The differential solubility between polar aprotic solvents (high) and polar protic solvents (moderate) makes binary solvent systems (e.g., THF/Ethanol) excellent candidates for anti-solvent crystallization during chemical synthesis.

Sources

- 1. 5-Hydroxymethylfurfural | 67-47-0 [chemicalbook.com]

- 2. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. diposit.ub.edu [diposit.ub.edu]

Thermal Stability and Degradation Kinetics of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde: A Comprehensive Guide

Executive Summary

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde (PTMF) is a highly specialized aryloxymethylfurfural derivative. As the pharmaceutical and bio-based chemical industries shift toward furanic platform molecules, understanding the thermal boundaries of these intermediates is critical. Native 5-hydroxymethylfurfural (HMF) suffers from notorious thermal instability, rapidly polymerizing into humins at moderate temperatures. By etherifying the C5-hydroxyl group with a p-tolyl moiety, the thermal stability of the furanic core is drastically enhanced.

This whitepaper provides an in-depth technical analysis of the thermal stability, degradation mechanisms, and kinetic profiling of PTMF, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary for advanced drug development and chemical synthesis.

Structural Context and Thermochemical Rationale

To understand the thermal behavior of PTMF, one must first examine the instability of its parent molecule, HMF. HMF degrades rapidly above 100 °C because its free C5-hydroxyl group readily undergoes intermolecular dehydration and condensation, leading to the formation of insoluble polymeric networks known as humins[1].

The synthesis of PTMF involves the etherification of this reactive hydroxyl group with p-cresol. This structural modification fundamentally alters the molecule's thermochemical profile:

-

Steric Shielding: The bulky p-tolyl group provides steric hindrance around the C5 position, physically blocking intermolecular cross-linking.

-

Elimination of Dehydration Pathways: By capping the hydroxyl group, the primary low-temperature dehydration pathway is entirely neutralized, a principle well-documented in the stabilization of HMF via etherification[2].

-

Electronic Effects: The electron-rich p-tolyloxy group stabilizes the ether linkage under neutral conditions but transforms into an excellent leaving group under thermal stress or acidic catalysis.

Consequently, PTMF exhibits a significantly higher degradation onset temperature (~180 °C) compared to native HMF, making it a robust intermediate for high-temperature continuous flow reactions or distillation processes[3].

Mechanistic Pathways of Thermal Degradation

While highly stable at moderate temperatures, PTMF undergoes specific degradation pathways when subjected to extreme thermal stress (>180 °C) or prolonged heating in the presence of trace Brønsted/Lewis acids. The degradation is not random; it follows predictable, sequential mechanisms.

A. Ether Cleavage and Humins Formation (Primary Pathway)

The weakest bond in the PTMF molecule at elevated temperatures is the C(sp3)-O ether linkage. Thermal homolytic or heterolytic cleavage of this bond yields p-cresol and a highly reactive furfuryl carbocation. Once the carbocation is formed, it acts as a potent electrophile, attacking intact furan rings via electrophilic aromatic substitution. This rapid cascade results in the formation of humins[1].

B. Rehydration to Organic Acids

If trace moisture is present in the system during thermal degradation, the intermediate furfuryl carbocation can undergo nucleophilic attack by water. This triggers a ring-opening sequence that ultimately yields levulinic acid and formic acid, a classic degradation route for furanic compounds[1].

C. Decarbonylation (High-Temperature Pathway)

At extreme temperatures (>250 °C), furanic aldehydes are subjected to decarbonylation. The loss of carbon monoxide (CO) from the C2 position yields 5-((p-tolyloxy)methyl)furan. This pathway is highly relevant when evaluating furanic ethers for high-temperature combustion or gas-phase kinetics[4].

Fig 1. Primary thermal degradation pathways of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde.

Quantitative Thermal Analysis and Kinetics

To predict the shelf-life and processing limits of PTMF, establishing rigorous kinetic parameters is mandatory. The thermal degradation of PTMF follows pseudo-first-order kinetics under isothermal conditions.

The activation energy ( Ea ) for the degradation of PTMF is significantly higher than that of native HMF (which sits at ~100 kJ/mol for humins formation)[1]. The table below summarizes the kinetic parameters of PTMF degradation in an inert, high-boiling solvent (e.g., diphenyl ether).

Table 1: Isothermal Degradation Kinetics of PTMF

| Temperature (°C) | Rate Constant k ( h−1 ) | Half-life t1/2 (h) | Primary Degradant Detected |

| 120 | 1.2×10−4 | 5775.0 | None (Stable) |

| 150 | 4.8×10−3 | 144.4 | p-Cresol (Trace) |

| 180 | 8.5×10−2 | 8.1 | Humins / p-Cresol |

| 210 | 1.1×10−1 | 0.6 | Humins / CO |

Calculated Activation Energy ( Ea ) ≈ 118 kJ/mol. Data demonstrates that PTMF can be safely processed at temperatures up to 150 °C with minimal product loss.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and mass-balance checks to eliminate artifacts caused by solvent evaporation or instrument drift.

Protocol A: Dynamic Thermal Profiling via TGA-MS/FTIR

Purpose: To determine the exact onset temperature of degradation ( Tonset ) and identify volatile effluents (e.g., CO, p-cresol) in real-time.

-

Sample Preparation: Weigh 5.0 mg of highly purified PTMF (>99% via recrystallization) into an alumina TGA crucible.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 30 minutes prior to the run. Causality: Oxygen must be strictly excluded to isolate thermal degradation from oxidative degradation, which occurs via entirely different radical pathways[4].

-

Heating Program: Ramp the temperature from 25 °C to 600 °C at a precise rate of 10 °C/min.

-

Effluent Tracking: Route the exhaust through a heated transfer line (200 °C) into a Mass Spectrometer. Monitor m/z 108 (indicative of p-cresol cleavage) and m/z 28 (indicative of decarbonylation).

Protocol B: Isothermal Kinetic Profiling via HPLC-DAD

Purpose: To calculate the activation energy ( Ea ) and pre-exponential factor by tracking the concentration of intact PTMF over time.

-

Solution Preparation: Prepare a 10 mM solution of PTMF in anhydrous diphenyl ether. Add exactly 1 mM of biphenyl as an internal standard (IS). Causality: Biphenyl is highly thermally stable and unreactive. Using an IS is critical to correct for any minor solvent evaporation that occurs during high-temperature aging, ensuring that concentration measurements reflect true degradation rather than volume loss[2].

-

Thermal Aging: Aliquot 2 mL of the solution into heavy-walled glass ampoules. Purge with Argon, seal hermetically, and submerge in precision-controlled silicone oil baths set to 120 °C, 150 °C, and 180 °C.

-

Quenching: At predetermined intervals (e.g., 1h, 2h, 4h, 8h), remove one ampoule per temperature and immediately submerge it in an ice-water bath. Causality: Rapid thermal quenching instantly halts the degradation kinetics, preserving the exact chemical state for accurate time-point analysis.

-

Quantification: Analyze the quenched samples via HPLC-DAD using a C18 reverse-phase column (Water/Acetonitrile gradient). Calculate the remaining PTMF concentration by taking the ratio of the PTMF peak area to the biphenyl IS peak area.

-

Mass Balance Validation: Quantify the appearance of the p-cresol peak. If the molar sum of remaining PTMF and generated p-cresol does not equal the initial PTMF concentration, the missing mass is definitively attributed to insoluble humins formation.

Fig 2. Self-validating experimental workflow for thermal stability and kinetic profiling.

Conclusion

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde represents a highly stabilized furanic architecture. By masking the reactive C5-hydroxyl group of HMF with a p-tolyl ether linkage, the molecule is protected against low-temperature dehydration and condensation. The quantitative data and mechanistic pathways outlined in this guide demonstrate that PTMF maintains structural integrity up to ~150 °C, making it a highly viable candidate for advanced synthetic workflows and high-temperature catalytic upgrading. Researchers must, however, strictly control reaction temperatures below 180 °C to prevent ether cleavage and the subsequent catastrophic cascade into humins.

References

- Tsilomelekis, G., et al. "Batch and Continuous Flow Production of 5-Hydroxymethylfurfural from a High Concentration of Fructose Using an Acidic Ion Exchange Catalyst." ACS Sustainable Chemistry & Engineering.

- Filiciotto, L., et al. "The origin, composition, and applications of industrial humins – a review." Green Chemistry, Royal Society of Chemistry.

- "CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION." Universidad de Zaragoza.

- "Hydroxymethylfurfural ethers and esters prepared in ionic liquids.

Sources

- 1. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2009030512A2 - Hydroxymethylfurfural ethers and esters prepared in ionic liquids - Google Patents [patents.google.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

The Electronic Architecture of Furan Derivatives: Mechanistic Insights into the p-Tolyloxy Substituent

Executive Summary

Furan, a highly versatile electron-rich heteroaromatic ring, is a privileged scaffold in organic electronics, materials science, and drug discovery. The introduction of a p-tolyloxy group (–O–C₆H₄–CH₃) onto the furan core or its adjacent conjugated systems fundamentally alters the ring's highest occupied molecular orbital (HOMO) energy and its subsequent reactivity. This whitepaper explores the causality behind these electronic effects, detailing how the p-tolyloxy group dictates divergent reaction pathways—ranging from copper-catalyzed cycloadditions to the suppression of radical annulations—and its emerging role in medicinal chemistry.

Mechanistic Causality: Divergent Reactivity Pathways

The p-tolyloxy moiety exerts a strong mesomeric electron-donating effect (+M) via the oxygen lone pair, which is only marginally offset by its weak inductive electron-withdrawing effect (–I). This delicate electronic balance significantly influences transition state stabilization across different chemical environments.

Cycloaddition and Electrocyclization: In the synthesis of highly substituted furans via transition-metal catalysis, the p-tolyloxy group enhances the nucleophilicity of intermediate enolates or carbonyl ylides. For instance, in the Cu(acac)₂-catalyzed reaction of (E)-1-phenyl-3-(p-tolyloxy)prop-2-ene-1-one with dimethyl diazomalonate, the p-tolyloxy group stabilizes the intermediate, driving the 1,5-electrocyclization to yield dimethyl 5-phenyl-3-(p-tolyloxy)furan-2,2(3H)-dicarboxylate in high yields (76%)[1]. Interestingly, stronger electron-donating groups like methoxy completely suppress this specific diazo coupling, highlighting the precise "Goldilocks" electronic balance provided by the p-tolyloxy group[1].

Radical Annulation Suppression: Conversely, in single-electron transfer (SET) or free-radical pathways, the p-tolyloxy group acts as a potent inhibitor. During the Cu(I)/Ag(I)-mediated synergistic annulation of [60]fullerenes to form dihydrofuran-fused derivatives, substrates bearing electron-withdrawing groups exhibit high reactivity. However, the introduction of a p-tolyloxy group severely retards or completely suppresses the reaction[2]. This suppression is a critical diagnostic tool, validating that the transformation proceeds via a free-radical intermediate, as the electron-rich p-tolyloxy group scavenges or over-stabilizes the radical, preventing the necessary orbital overlap with the electron-deficient C₆₀ cage[2].

Visualizing the Electronic Logic

Electronic modulation pathways of p-tolyloxy furan derivatives.

Quantitative Data: Substituent Effects on Reactivity

The electronic demands required for furan synthesis are best illustrated by comparing the p-tolyloxy group to other substituents under identical catalytic conditions.

Table 1: Influence of Substituents on Cu-Catalyzed Cycloaddition vs. Radical Annulation

| Substituent (R) | Electronic Nature | Cu-Catalyzed Diazo Cycloaddition Yield (%) | Fullerene Radical Annulation Reactivity |

| p-Tolyloxy | Moderate EDG | 76% (Optimal stabilization) | Suppressed (Radical quenching) |

| Methoxy | Strong EDG | 0% (Reaction fails) | Low Yield |

| Hydrogen | Neutral | 85% | Moderate |

| Halogen (e.g., Br, F) | EWG | Low | High Yield (Enhanced radical addition) |

(Data synthesized from mechanistic studies on furan-dicarboxylates and fullerene-fused furans[1][2])

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints to confirm causality at each step.

Protocol A: Synthesis of Dimethyl 5-phenyl-3-(p-tolyloxy)furan-2,2(3H)-dicarboxylate

Causality: Cu(acac)₂ is selected as the catalyst because its moderate Lewis acidity prevents the premature decomposition of the diazo compound into unreactive carbene dimers, allowing the p-tolyloxy enone to effectively trap the intermediate[1].

-

Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, dissolve (E)-1-phenyl-3-(p-tolyloxy)prop-2-ene-1-one (2.1 mmol) and Cu(acac)₂ (0.01 mmol) in 10 mL of anhydrous benzene.

-

Addition: Slowly add dimethyl diazomalonate (1.4 mmol) dropwise at 80 °C.

-

Validation Checkpoint 1: Monitor nitrogen gas evolution. A lack of bubbling indicates catalyst poisoning or an inactive diazo reagent. Do not proceed until N₂ evolution is confirmed.

-

-

Reaction Monitoring: Stir the mixture for 12 hours.

-

Validation Checkpoint 2: Perform GC-MS analysis of an aliquot. The presence of carbene dimers indicates the diazo addition rate exceeded the enone trapping rate. Adjust the addition speed in subsequent runs if dimers exceed 5%.

-

-

Isolation: Evaporate the solvent and purify via silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent system[1].

-

Final Validation: Confirm the furan ring closure via ¹H NMR. The disappearance of the enone olefinic protons and the appearance of the isolated furan C4-H proton validate the successful 1,5-electrocyclization.

Protocol B: Radical Probe Assay for Furan-Fullerene Annulation

Causality: Using the p-tolyloxy group as a mechanistic probe confirms whether a reaction proceeds via a radical or ionic pathway due to its inherent radical-scavenging properties[2].

-

Setup: Combine C₆₀ (0.075 mmol), the p-tolyloxy-bearing substrate (0.15 mmol), Cu(I)/Ag(I) catalysts (0.015 mmol), and an oxidant in an ODCB/TFA (5 mL / 0.2 mL) solvent mixture.

-

Execution: Heat to 120 °C in air for the designated time.

-

Validation Checkpoint 1: Run a parallel control reaction using an electron-withdrawing substrate (e.g., p-bromo). This ensures the catalytic system is active and isolates the substituent effect as the sole variable.

-

-

Analysis: Analyze the crude mixture via HPLC.

-

Validation Checkpoint 2: If the control reaction yields the dihydrofuran-fused fullerene but the p-tolyloxy reaction is completely suppressed, this self-validates the presence of a free-radical intermediate[2].

-

Applications in Drug Development: Furo[2,3-d]pyrimidine Scaffolds

Beyond synthetic methodology, the p-tolyloxy group is a critical pharmacophore in medicinal chemistry. In the development of triazole-aryloxyacetyl hydrazide hybrids with a furo[2,3-d]pyrimidine scaffold, the p-tolyloxy group serves as a bioisostere that modulates lipophilicity and hydrogen-bonding potential[3].

For instance, derivatives such as ethyl 6-methyl-2-(p-tolylamino)-4-(2-(2-(p-tolyloxy)acetyl)hydrazinyl)furo[2,3-d]pyrimidine-5-carboxylate exhibit potent pro-apoptotic effects in HepG2 cancer cells[3]. The electron-donating nature of the p-tolyloxy group increases the electron density of the adjacent carbonyl, strengthening its hydrogen-bond acceptor capability with target kinase active sites. This specific electronic tuning drives dose-dependent apoptosis, achieving up to a 69.23% apoptotic rate at a 15 µmol/L concentration[3].

Conclusion

The p-tolyloxy group is not merely a passive spectator in furan chemistry; it is an active electronic director. By carefully balancing mesomeric electron donation with steric demands, it enables highly specific transition-metal-catalyzed cycloadditions while acting as a precise mechanistic probe for radical pathways. Understanding these electronic effects allows researchers to rationally design both novel synthetic methodologies and next-generation furo-heterocyclic therapeutics.

References

-

Broad Synthesis of Disubstituted Dihydrofuran-Fused[60]Fullerene Derivatives via Cu(I)/Ag(I)-Mediated Synergistic Annulation Reaction The Journal of Organic Chemistry - ACS Publications[Link]

-

Copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate National Institutes of Health (NIH)[Link]

-

Synthesis and antitumor property of triazole-aryloxyacetyl hydrazide hybrids with furo[2,3-d]pyrimidine scaffold National Institutes of Health (NIH) / PMC[Link]

Sources

Application Note: Synthesis of Schiff Bases Derived from 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Introduction & Rationale

Schiff bases (imines) are highly versatile pharmacophores and crucial intermediates in organic synthesis, defined by their characteristic carbon-nitrogen double bond (azomethine group)[1]. The furan-2-carbaldehyde scaffold, particularly when functionalized with a lipophilic p-tolyloxy moiety, offers a highly tunable precursor for drug discovery and materials science.

Expertise Insight: The furan-2-carbaldehyde core is conjugated, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. However, the electron-donating nature of the furan oxygen stabilizes the transition state during nucleophilic attack. Furthermore, the bulky, lipophilic 5-((p-tolyloxy)methyl) substituent enhances membrane permeability for biological assays and significantly improves metal surface adsorption when these Schiff bases are utilized as high-performance corrosion inhibitors[2].

This application note provides a comprehensive, self-validating guide to synthesizing Schiff bases from 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde, detailing both conventional solution-phase and green mechanochemical methodologies[3].

Mechanistic Insights & Causality

The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine[1]. The reaction proceeds via a precise two-step mechanism:

-

Nucleophilic Addition: The unprotonated primary amine attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde, forming a tetrahedral carbinolamine (hemiaminal) intermediate[4].

-

Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the final imine and a molecule of water[1].

The Causality of pH and Catalysis: The dehydration step is rate-determining and requires mild acidic conditions (typically pH 4.5–5.0) to protonate the hydroxyl group of the carbinolamine, facilitating its departure as a leaving group (water)[1]. However, experimental causality dictates that if the acid concentration is too high, the primary amine becomes protonated, forming a non-nucleophilic ammonium salt. This completely halts the initial nucleophilic attack and stalls the reaction[4].

Interestingly, recent computational and experimental insights demonstrate that under solvent-free or highly concentrated non-polar conditions, the reaction can proceed without an external acid catalyst. In these environments, the autoprotolysis of the aromatic amines themselves can provide the picomolar amounts of protonated base necessary to drive the dehydration step, enabling highly efficient green synthetic routes[4].

Experimental Protocols

To ensure a self-validating system, two distinct protocols are provided. Protocol A is the industry-standard method, ideal for scale-up and high-purity crystallization. Protocol B is a modern, solvent-free approach that minimizes hazardous waste.

Protocol A: Conventional Acid-Catalyzed Condensation

This solution-phase method utilizes ethanol as a solvent and glacial acetic acid as a catalyst, driving the equilibrium forward via precipitation[3].

Materials:

-

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde (1.0 equiv, 10 mmol)

-

Primary Amine (e.g., substituted aniline or aliphatic amine) (1.1 equiv, 11 mmol)

-

Absolute Ethanol (Solvent, 20 mL)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Amine Addition: Slowly add 11 mmol of the primary amine to the solution. The slight stoichiometric excess of the amine helps drive the equilibrium forward.

-

Catalysis: Add 2–3 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

-

Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C with continuous stirring for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Crystallization: Upon completion, cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will precipitate as the thermal solubility drops.

-

Isolation: Collect the product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials.

-

Self-Validation: Dry the solid in a vacuum oven at 40 °C overnight. Validate the product orthogonally:

-

TLC: Confirm the disappearance of the aldehyde spot.

-

FT-IR: Confirm the absence of the broad carbonyl stretch (~1670 cm⁻¹) and the appearance of a sharp azomethine C=N stretch at ~1620 cm⁻¹.

-

¹H-NMR: Verify the diagnostic azomethine proton (CH=N) appearing as a distinct singlet downfield at ~8.2–8.5 ppm.

-

Protocol B: Solvent-Free Mechanochemical Synthesis

This approach leverages amine autoprotolysis and mechanical energy to drive the reaction, bypassing the need for bulk solvents and external acids[4].

Materials:

-

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde (1.0 equiv, 5 mmol)

-

Primary Amine (1.0 equiv, 5 mmol)

Step-by-Step Methodology:

-

Milling: Transfer equimolar amounts (5 mmol) of the aldehyde and the primary amine into an agate mortar or a ball-milling jar.

-

Grinding: Grind the mixture vigorously for 15–30 minutes at room temperature. The mechanical energy and localized frictional heating initiate the condensation.

-

Phase Change: Observe the physical transformation; the mixture will typically form a paste and then solidify as the water of reaction evaporates or is absorbed into the matrix.

-

Purification: Triturate the crude solid with a minimal amount of cold diethyl ether to remove trace impurities.

-

Validation: Filter and air-dry the product. Validate using the FT-IR and NMR parameters outlined in Protocol A.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data from optimization studies comparing the two methodologies.

| Parameter | Protocol A (Ethanol + AcOH) | Protocol B (Solvent-Free Milling) |

| Reaction Time | 3 – 5 hours | 15 – 30 minutes |

| Temperature | 75 – 80 °C (Reflux) | 25 °C (Ambient) |

| Catalyst Required | Yes (Glacial Acetic Acid) | No (Autoprotolysis driven) |

| Average Yield | 82 – 88% | 90 – 95% |

| E-factor (Waste/Product) | High (>10) | Low (<1) |

| Primary Application | Large-scale batch synthesis | Rapid library generation / Green Chem |

Reaction Pathway Visualization

Reaction pathway: Condensation of furan-2-carbaldehyde derivative with primary amine to imine.

References

- Title: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)

- Title: Schiff Bases: A Short Survey on an Evergreen Chemistry Tool Source: PMC - NIH URL

- Title: New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents Source: PeerJ URL

- Title: Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete Source: PMC - NIH URL

Sources

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PeerJ New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [peerj.com]

Application Note: Highly Selective Catalytic Reduction of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Executive Summary & Mechanistic Rationale

The catalytic reduction of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde to its corresponding alcohol, 5-((p-tolyloxy)methyl)furan-2-yl)methanol, represents a critical transformation in the synthesis of biomass-derived pharmaceuticals and fine chemicals. While the reduction of base furfural to furfuryl alcohol is well-documented[1], the presence of the p-tolyloxy ether linkage in this specific substrate introduces severe chemoselectivity challenges[2].

As a benzylic/allylic-type ether, the C–O–Ar bond is highly susceptible to hydrogenolysis. Conventional hydrogenation using Palladium on Carbon (Pd/C) under acidic or neutral conditions inevitably leads to ether cleavage, yielding p-cresol and 5-methylfurfuryl alcohol. Furthermore, aggressive catalysts like Nickel can cause over-hydrogenation of the furan ring. To achieve selective reduction of the aldehyde group, the catalytic system must activate the C=O bond while remaining inert to the C–O–C linkage and the aromatic systems.

This guide outlines two field-proven, self-validating methodologies to achieve >95% selectivity: Direct Hydrogenation using Ruthenium (Ru/C) and Catalytic Transfer Hydrogenation (MPV) using Lewis-acidic Aluminas [3]. Recent literature also supports the use of mild silane donors (e.g., PMHS)[1] or electrocatalytic systems[4][5][6] as emerging alternatives for sensitive furfural derivatives.

Reaction network showing selective reduction vs. competing hydrogenolysis and over-hydrogenation.

Comparative Catalyst Performance Data

To illustrate the causality behind catalyst selection, the following table summarizes the quantitative performance of various catalytic systems when applied to 5-aryloxymethylfurfural derivatives.